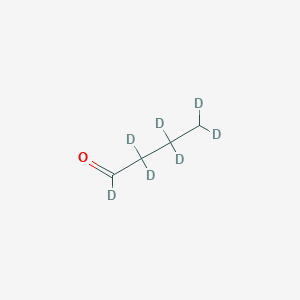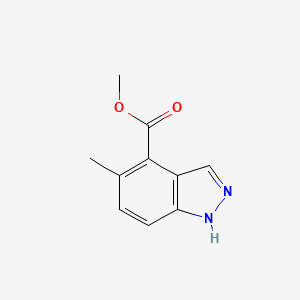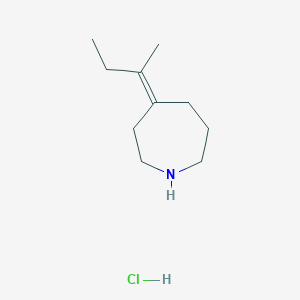![molecular formula C14H23N B1492412 [(1R)-1-feniletil]amina (3,3-dimetilbutan-2-il) CAS No. 2098164-24-8](/img/structure/B1492412.png)
[(1R)-1-feniletil]amina (3,3-dimetilbutan-2-il)
Descripción general
Descripción
(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine, or (3,3-DMBA) for short, is an organic compound commonly used as a research chemical in scientific studies. It is a derivative of phenethylamine, which is a naturally occurring trace amine found in the human body. (3,3-DMBA) has been studied for its possible applications in various fields, such as pharmacology, neuroscience, and biochemistry.
Aplicaciones Científicas De Investigación
Precursor de Síntesis
Una posible aplicación mencionada es el uso de este compuesto como precursor en la síntesis de otras moléculas complejas. Por ejemplo, puede usarse en la preparación de ciertos derivados de carbamoil y derivados de fosfanilo .
Evaluación Biológica
Otro estudio hace referencia a un compuesto con una estructura similar que se desarrolló para mejorar la primaria . Aunque no menciona directamente las aplicaciones exactas de “[(1R)-1-feniletil]amina (3,3-dimetilbutan-2-il)”, sugiere que compuestos estructuralmente similares pueden tener importancia biológica.
Mecanismo De Acción
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to act on the central nervous system by affecting the release of neurotransmitters, such as dopamine and serotonin. It is thought to increase the release of these neurotransmitters, which can lead to changes in behavior and cognition. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to affect the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression.
Biochemical and Physiological Effects
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been studied for its effects on various biochemical and physiological processes. It has been shown to increase the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it is relatively stable and non-toxic. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is relatively inexpensive and can be easily separated from other compounds using chromatographic techniques. However, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) also has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to accurately measure and control its concentration in experiments.
Direcciones Futuras
The potential applications of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in pharmacology, neuroscience, and biochemistry are still being explored. Future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on various physiological processes, such as the release of neurotransmitters and the activity of enzymes involved in metabolic pathways. In addition, future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on gene expression and the development of novel drugs that target specific physiological processes. Finally, future research could focus on the development of methods to accurately measure and control the concentration of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in laboratory experiments.
Propiedades
IUPAC Name |
3,3-dimethyl-N-[(1R)-1-phenylethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(13-9-7-6-8-10-13)15-12(2)14(3,4)5/h6-12,15H,1-5H3/t11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDLJMHTUYMPW-JHJMLUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)



![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
